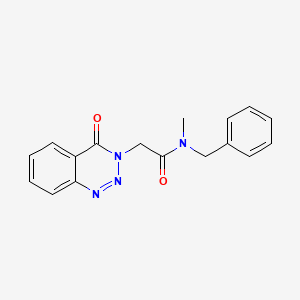

N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c1-20(11-13-7-3-2-4-8-13)16(22)12-21-17(23)14-9-5-6-10-15(14)18-19-21/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFALYXXTJLNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C18H18N4O

- Molecular Weight : 322.368 g/mol

The structure includes a benzotriazine moiety, which is significant for its biological activity. The presence of the 4-oxo group enhances its reactivity and interaction with biological targets.

This compound exhibits several biological activities:

-

Anticancer Activity :

- Cell Lines Tested : The compound has shown promising results against various cancer cell lines, including HT29 (human colon cancer) and DU145 (human prostate cancer).

- Assay Method : The MTT assay was used to determine cell viability and cytotoxic effects. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

-

Enzyme Inhibition :

- Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer proliferation, particularly targeting the EGFR tyrosine kinase pathway.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Anticancer Efficacy

A recent study conducted by researchers at Trakya University assessed the anticancer efficacy of this compound using various concentrations on HT29 and DU145 cell lines. The findings revealed:

- IC50 Values : The IC50 for HT29 was found to be approximately 15 µM, while for DU145 it was around 20 µM.

- Mechanism Insights : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Study 2: Molecular Docking Analysis

A computational study performed molecular docking simulations to evaluate the binding affinity of this compound with EGFR. The results showed:

- Binding Energy : The binding energy was calculated to be -9.5 kcal/mol, indicating a strong interaction.

- Key Interactions : Hydrogen bonding and hydrophobic interactions were identified as critical for binding stability.

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HT29 | 15 | Apoptosis via caspase activation |

| Anticancer | DU145 | 20 | Apoptosis via caspase activation |

| Enzyme Inhibition | EGFR | - | Binding affinity -9.5 kcal/mol |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Challenges and Opportunities

- Selectivity: While the benzotriazinone core is versatile, off-target effects (e.g., Azinphos’ neurotoxicity) necessitate precise substituent engineering.

- Metabolic Stability : Thiadiazole and indole derivatives () may resist cytochrome P450 degradation, improving half-life.

Q & A

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound?

- Methodological Answer :

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals. SHELXT for initial solution, followed by SHELXL refinement with anisotropic displacement parameters .

- Twinned data handling : Apply the TWIN/BASF commands in SHELXL to model overlapping reflections from non-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.